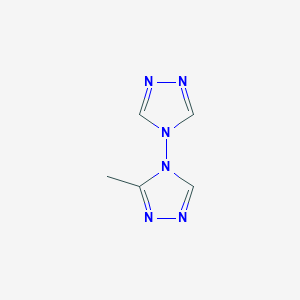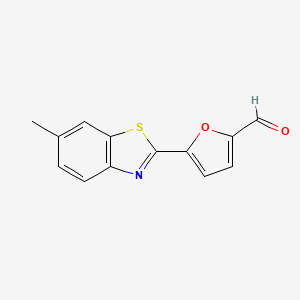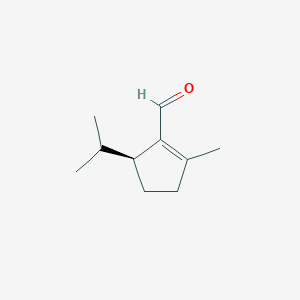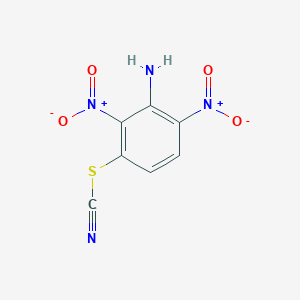![molecular formula C12H22OS B14513053 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one CAS No. 62627-28-5](/img/structure/B14513053.png)
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C12H22OS. It features a cyclopentanone ring substituted with a hexylsulfanyl group. This compound is notable for its unique structure, which combines a cyclic ketone with a sulfide group, making it a subject of interest in various fields of chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with a hexylthiol in the presence of a suitable base. The reaction proceeds through the formation of a thioether linkage between the hexyl group and the cyclopentanone ring. Common bases used in this reaction include sodium hydride or potassium tert-butoxide, which facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(Hexylsulfanyl)methyl]cyclopentan-1-one involves its interaction with various molecular targets. The sulfide group can participate in redox reactions, influencing cellular redox states and signaling pathways. The ketone group can form hydrogen bonds and interact with enzymes and receptors, affecting their activity. These interactions can modulate various biochemical processes, making the compound a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler analog without the hexylsulfanyl group.
3-(Methylsulfanyl)cyclopentan-1-one: A similar compound with a methylsulfanyl group instead of a hexylsulfanyl group.
Cyclohexanone: A six-membered ring analog with similar reactivity.
Uniqueness
3-[(Hexylsulfanyl)methyl]cyclopentan-1-one is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical environments compared to its simpler analogs .
Propiedades
Número CAS |
62627-28-5 |
|---|---|
Fórmula molecular |
C12H22OS |
Peso molecular |
214.37 g/mol |
Nombre IUPAC |
3-(hexylsulfanylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H22OS/c1-2-3-4-5-8-14-10-11-6-7-12(13)9-11/h11H,2-10H2,1H3 |
Clave InChI |
OLDBLMZVEWSWGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCC1CCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)


![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)

![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)


![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)




